molecular formula C9H6Br2 B15319578 1-Bromo-3-(bromomethyl)-5-ethynylbenzene

1-Bromo-3-(bromomethyl)-5-ethynylbenzene

Cat. No.: B15319578
M. Wt: 273.95 g/mol
InChI Key: WPMLCHVNKLGDOT-UHFFFAOYSA-N
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Description

1-Bromo-3-(bromomethyl)-5-ethynylbenzene is an organic compound with the molecular formula C9H6Br2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a bromo group, and an ethynyl group. This compound is of interest in organic synthesis and various research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(bromomethyl)-5-ethynylbenzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 3-(bromomethyl)-5-ethynylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(bromomethyl)-5-ethynylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1-Bromo-3-(bromomethyl)-5-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(bromomethyl)-5-ethynylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the ethynyl group can participate in addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-methylbenzene: Similar structure but lacks the ethynyl group.

    1-Bromo-3-(bromomethyl)benzene: Similar structure but lacks the ethynyl group.

    1-Bromo-3-ethynylbenzene: Similar structure but lacks the bromomethyl group.

Uniqueness

1-Bromo-3-(bromomethyl)-5-ethynylbenzene is unique due to the presence of both bromomethyl and ethynyl groups on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and research applications.

Properties

Molecular Formula

C9H6Br2

Molecular Weight

273.95 g/mol

IUPAC Name

1-bromo-3-(bromomethyl)-5-ethynylbenzene

InChI

InChI=1S/C9H6Br2/c1-2-7-3-8(6-10)5-9(11)4-7/h1,3-5H,6H2

InChI Key

WPMLCHVNKLGDOT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)CBr)Br

Origin of Product

United States

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